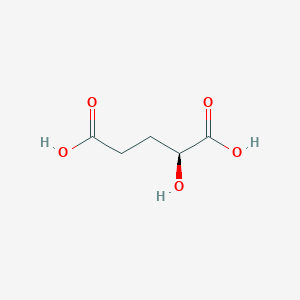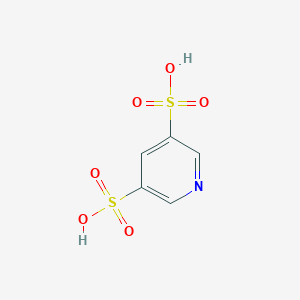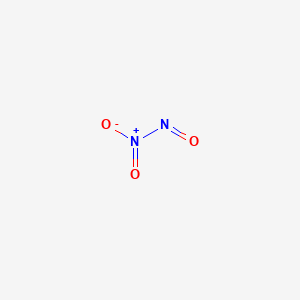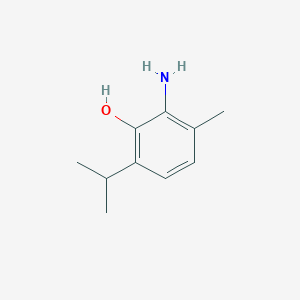
2-Amino-6-isopropyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-isopropyl-3-methylphenol, also known as AI3-15638, is a chemical compound with the molecular formula C10H15NO. It is a white crystalline powder that is commonly used in scientific research due to its interesting properties.
Mécanisme D'action
The exact mechanism of action of 2-Amino-6-isopropyl-3-methylphenol is not fully understood. However, it is believed to work by binding to specific targets in cells, such as enzymes or receptors, and altering their activity. This can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Amino-6-isopropyl-3-methylphenol has a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-6-isopropyl-3-methylphenol in lab experiments is its versatility. It can be used in a variety of different applications, from organic synthesis reactions to biological assays. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using 2-Amino-6-isopropyl-3-methylphenol in lab experiments. For example, it can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, it may not be compatible with certain solvents or reagents, which can make it difficult to use in some experiments.
Orientations Futures
There are many potential future directions for research involving 2-Amino-6-isopropyl-3-methylphenol. One area of interest is exploring its potential as an antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further research could be done to investigate its potential use in cancer treatment, as well as its antioxidant properties and potential applications in other areas of biology and chemistry.
Conclusion:
In conclusion, 2-Amino-6-isopropyl-3-methylphenol is a versatile and interesting compound that has a range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. With further research, this compound may prove to be a valuable tool in a variety of different fields.
Applications De Recherche Scientifique
2-Amino-6-isopropyl-3-methylphenol has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry studies, as well as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use as an antibacterial agent.
Propriétés
Numéro CAS |
13366-69-3 |
|---|---|
Nom du produit |
2-Amino-6-isopropyl-3-methylphenol |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-amino-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |
Clé InChI |
SCBMXGBZXCDNLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)O)N |
Synonymes |
Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

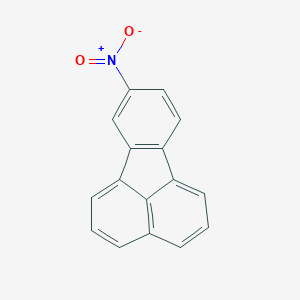
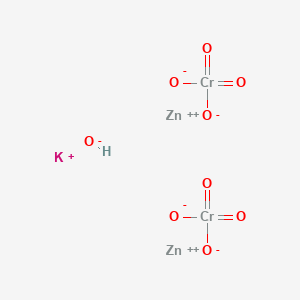
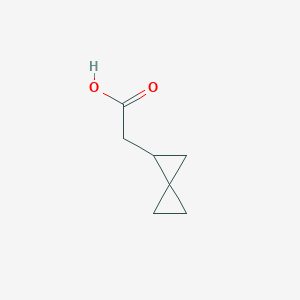

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

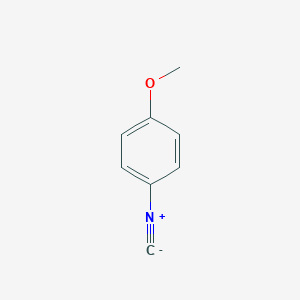
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


